molecular formula C10H12ClNO B1440732 3-(4-Chloro-3-methylphenoxy)azetidine CAS No. 1219948-74-9

3-(4-Chloro-3-methylphenoxy)azetidine

Cat. No. B1440732
M. Wt: 197.66 g/mol
InChI Key: RWQBSKKQESMJET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis .


Molecular Structure Analysis

The molecular structure of 3-(4-Chloro-3-methylphenoxy)azetidine consists of a four-membered azetidine ring with a 4-chloro-3-methylphenoxy group attached. The exact structure and properties of this compound may vary based on factors such as temperature and pressure .

Scientific Research Applications

Synthesis of Azetidines

Azetidines, including derivatives similar to 3-(4-Chloro-3-methylphenoxy)azetidine, are synthesized using calcium(II)-catalyzed Friedel-Crafts reactions, showcasing their potential as building blocks for drug-like compounds. The presence of an N-Cbz group enhances the reactivity by stabilizing the intermediate carbocation, demonstrating the versatility of azetidines in accessing underexplored chemical spaces for drug discovery (Denis et al., 2018).

Azetidinone Derivatives

The synthesis of azetidinone derivatives from phenothiazine illustrates the diversity of chemical transformations possible with azetidine scaffolds. These derivatives exhibit notable biological activities, including antimicrobial properties, which highlight the pharmaceutical significance of azetidines (Sharma et al., 2012).

Biomedical Research

Anticancer Activity

Research on 3-chloro-azetidin-2-one derivatives indicates their potential in cancer treatment, particularly against human breast cancer cell lines. The structure-activity relationship studies suggest that azetidin-based resveratrol derivatives could serve as potent tools for breast cancer therapy, demonstrating the biomedical applications of azetidine derivatives in oncology (Chimento et al., 2013).

Antioxidant and Antimicrobial Properties

Schiff bases and azetidines derived from phenyl urea exhibit antioxidant activity, indicating their potential as therapeutic agents. The medicinal and chemical importance of these compounds, validated through in-vitro assays, underscores the versatility of azetidine derivatives in pharmaceutical development (Nagavolu et al., 2017).

properties

IUPAC Name

3-(4-chloro-3-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQBSKKQESMJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288635
Record name 3-(4-Chloro-3-methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3-methylphenoxy)azetidine

CAS RN

1219948-74-9
Record name 3-(4-Chloro-3-methylphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chloro-3-methylphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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